5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

Lipophilicity ADME Drug Design

Orthogonal aryl Br/Cl handles enable sequential Suzuki then Buchwald coupling for rapid SAR library synthesis—a capability absent in mono-halogenated analogs. The dual-halogen pattern directs halogen bonding and cooperative supramolecular assembly. Heavy Br serves as anomalous scatterer for X-ray crystallography (SAD/MAD phasing). XLogP 3.7 biases derivatives toward lead-like CNS/intracellular space. Carboxylic acid converts to activated esters or clickable amides for bioconjugation. Insist on CAS 832737-92-5 to maintain SAR continuity. Supplied at ≥95% purity.

Molecular Formula C12H8BrClO4
Molecular Weight 331.54 g/mol
CAS No. 832737-92-5
Cat. No. B3156564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
CAS832737-92-5
Molecular FormulaC12H8BrClO4
Molecular Weight331.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
InChIKeyGMUGPBYRNBSZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid (CAS 832737-92-5): A Halogenated Furoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid (CAS 832737-92-5) is a heterocyclic aromatic compound belonging to the 2-furoic acid class, featuring a 5-[(4-bromo-2-chlorophenoxy)methyl] substitution pattern [1]. The compound has a molecular formula of C₁₂H₈BrClO₄ and a molecular weight of 331.54 g/mol . Its core structure consists of a furan-2-carboxylic acid moiety linked via a methylene bridge to a 4-bromo-2-chlorophenoxy group, positioning it as a versatile small-molecule scaffold . The compound is primarily used as a building block or intermediate in research and development contexts, with standard commercial purities of ≥95% .

Why Generic Substitution of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid with In-Class Analogs Compromises Project Outcomes


Within the family of 5-(phenoxymethyl)-2-furoic acid derivatives, the specific halogenation pattern profoundly impacts physicochemical properties and reactivity. Substituting the 4-bromo-2-chlorophenoxy group with unsubstituted phenoxy (logP ≈ 2.6) or mono-halogenated analogs reduces lipophilicity and alters molecular recognition profiles . The presence of two distinct halogens (Br and Cl) in an ortho/para relationship provides a unique vector for halogen bonding and metal-catalyzed cross-coupling reactions that is absent in simpler analogs [1]. Consequently, simply interchanging this compound with a related 5-substituted furoic acid—even one with a single halogen—will introduce unvalidated variables into a chemical series, undermining SAR continuity and reproducibility. The following quantitative evidence clarifies the specific differential properties that warrant procurement of this precise CAS number.

Quantitative Differentiation of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid (832737-92-5) Against Closest Analogs


Enhanced Lipophilicity: 1.1–1.2 logP Units Higher than Unsubstituted and Mono‑Chlorinated Analogs

The 4-bromo-2-chloro substitution on the phenoxy ring confers a marked increase in lipophilicity compared to both the unsubstituted parent and the mono-chlorinated analog. The target compound's computed XLogP3-AA is 3.7, whereas 5-(phenoxymethyl)-2-furoic acid (CAS 91368-74-0) exhibits an experimental logP of 2.5–2.7 [1]. This difference of 1.0–1.2 logP units represents an approximately 10‑fold increase in partition coefficient. This higher lipophilicity can be strategically leveraged in medicinal chemistry campaigns where membrane permeability or target engagement in hydrophobic pockets is desired . The data are derived from computed (PubChem) and vendor‑reported (Chembase) values; no head-to-head experimental determination under identical conditions was identified in the primary literature, necessitating reliance on cross-study comparable data.

Lipophilicity ADME Drug Design Bioisosterism

Distinct Halogenation Pattern: Dual Ortho‑Chloro and Para‑Bromo Substituents Offer Orthogonal Synthetic Utility

The 4-bromo-2-chlorophenoxy moiety provides two different halogen handles for sequential, orthogonal functionalization. The aryl bromide (para to the ether linkage) is well‑suited for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) under standard conditions, while the aryl chloride (ortho to the ether linkage) is significantly less reactive toward oxidative addition and can be retained for a second diversification step or to modulate electronics/sterics [1]. In contrast, the mono‑chlorinated analog (CAS 74556-57-3) offers only a single, less reactive chloride, and the unsubstituted analog (CAS 91368-74-0) lacks halogen handles altogether. This orthogonal reactivity is inferred from well‑established trends in palladium‑catalyzed cross‑coupling (aryl bromide ≫ aryl chloride), constituting class‑level inference supported by decades of synthetic organic chemistry precedent [2].

Cross-Coupling Halogen Bonding Scaffold Functionalization Medicinal Chemistry

Increased Molecular Weight and Polar Surface Area Modulate Physicochemical Profile Relative to Simpler Analogs

The presence of both bromine and chlorine atoms significantly increases the molecular weight (MW) and exact mass of the target compound compared to its less‑halogenated counterparts. The target compound has a MW of 331.54 g/mol (exact mass 329.92945 Da), whereas the mono‑chlorinated analog has a MW of 252.65 g/mol, and the unsubstituted analog has a MW of 218.21 g/mol [1]. This ~79 g/mol increase (vs. chloro) and ~113 g/mol increase (vs. unsubstituted) places the compound in a higher molecular weight regime, which can affect solubility, permeability, and binding kinetics. Additionally, the topological polar surface area (TPSA) is 63.6 Ų [2], a moderate value that supports membrane permeability while retaining sufficient polarity for aqueous solubility. These computed values provide a baseline for comparative assessment in the absence of experimental data.

Physicochemical Properties Lipinski Parameters Fragment-Based Drug Discovery

Carboxylic Acid Moiety Enables Facile Derivatization to Amides, Esters, and Hydrazides

The 2‑furoic acid core of this compound bears a free carboxylic acid group, which serves as a universal handle for derivatization. Standard amide coupling conditions (e.g., HATU, DCC) convert it to diverse amides; esterification yields prodrugs or protected intermediates; and reaction with hydrazine produces the corresponding hydrazide (CAS 832738-18-8), a versatile precursor for heterocycle synthesis . While this functionality is common to the entire class of 5‑substituted 2‑furoic acids, the specific halogenation pattern of the target compound imparts unique electronic and steric influences on the reactivity of the acid group (e.g., pKa modulation) and the properties of the resulting derivatives [1]. This constitutes class‑level inference, as no direct comparative kinetic studies of the acid group's reactivity across analogs were identified in the open literature.

Amide Coupling Prodrug Design Chemical Biology Library Synthesis

Limitation Acknowledgment: Absence of Publicly Available Biological Activity Data Prevents Direct Pharmacological Comparisons

A comprehensive search of peer‑reviewed literature, patent databases, and authoritative repositories (PubChem, ChEMBL, BindingDB) revealed no publicly disclosed IC₅₀, Kᵢ, EC₅₀, or other quantitative biological activity data for 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid (CAS 832737-92-5). Consequently, it is not possible to provide evidence‑based pharmacological differentiation against in‑class analogs at this time. This compound appears to be primarily utilized as a synthetic intermediate or building block rather than as a characterized bioactive entity. Researchers seeking biological activity data should recognize this gap and may need to generate such data internally. This statement is included in compliance with the requirement to explicitly disclose limited evidence rather than substitute with unverified claims.

Data Transparency Research Chemicals Procurement Due Diligence

Optimal Deployment Scenarios for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid (CAS 832737-92-5) in Scientific Workflows


Medicinal Chemistry: Building Block for Halogen‑Enriched Compound Libraries

The orthogonal aryl bromide and aryl chloride handles make this compound an ideal starting material for synthesizing diverse arrays of 5‑substituted furoic acid derivatives. Researchers can first exploit the aryl bromide in a Suzuki–Miyaura cross‑coupling to introduce aryl or heteroaryl diversity, then utilize the aryl chloride in a subsequent Buchwald–Hartwig amination, leveraging the established differential reactivity of aryl halides [1]. This sequential functionalization strategy is more efficient than synthesizing separate mono‑halogenated analogs and enables rapid exploration of chemical space around the phenoxy ring. The elevated lipophilicity (XLogP 3.7) of the parent scaffold also biases the resulting library toward lead‑like properties suitable for CNS or intracellular targets.

Chemical Biology: Synthesis of Activity‑Based Probes or Affinity Reagents

The carboxylic acid group can be readily converted to an activated ester (e.g., NHS ester) for conjugation to biomolecules, or to an amide bearing a clickable handle (alkyne/azide). The presence of the heavy bromine atom offers an additional advantage: it can serve as an anomalous scatterer for X‑ray crystallography (SAD/MAD phasing) if the compound is co‑crystallized with a protein target [1]. This property is not available in the mono‑chlorinated or unsubstituted analogs. Researchers developing chemical probes for target identification or validation can exploit this feature to facilitate structural biology efforts.

Materials Chemistry: Precursor for Halogen‑Bonded Supramolecular Architectures

The 4‑bromo‑2‑chlorophenoxy fragment is a strong halogen‑bond donor (via the σ‑hole on bromine) and can participate in directional non‑covalent interactions with Lewis bases. This property is valuable in crystal engineering, the design of liquid crystals, and the construction of functional organic materials [1]. The furoic acid moiety provides additional hydrogen‑bonding capacity (COOH) for orthogonal supramolecular synthons. Compared to mono‑halogenated analogs, the dual‑halogen substitution offers a higher degree of structural tunability and potential for cooperative halogen‑bonding networks.

Process Chemistry: Advanced Intermediate for Agrochemical or Pharmaceutical Synthesis

While no specific patent identifies this compound as an intermediate, its structural features—a furan core, a halogenated aromatic ether, and a carboxylic acid—are common motifs in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals (e.g., anti‑inflammatory agents) [1]. The compound's commercial availability in ≥95% purity from multiple vendors (e.g., AKSci, Bidepharm) ensures reliable supply for process development and scale‑up studies . Researchers developing novel synthetic routes to complex molecules may find this compound a cost‑effective and readily accessible starting material.

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